Polymerase Substrate Preference: dATP Exhibits 5- to 50-Fold Higher Blunt-End Addition Efficiency Than Other dNTPs
In blunt-end addition assays with DNA polymerase IV (Dpo4), dATP is the preferred substrate among natural deoxynucleotides, with an efficiency 5- to 50-fold higher than that of dTTP, dCTP, and dGTP. This preference is attributed to dATP's stronger intrahelical base-stacking ability [1].
| Evidence Dimension | Blunt-end addition efficiency ratio |
|---|---|
| Target Compound Data | Preferred substrate |
| Comparator Or Baseline | dTTP, dCTP, dGTP |
| Quantified Difference | 5- to 50-fold higher efficiency |
| Conditions | DNA polymerase IV (Dpo4) blunt-end addition assay |
Why This Matters
For applications requiring efficient blunt-end ligation or terminal transferase activity, dATP is the superior choice, reducing enzyme usage and reaction time.
- [1] BRENDA. (n.d.). Information on EC 2.7.7.7 - DNA-directed DNA polymerase. Retrieved from https://www.brenda-enzymes.info/ View Source
